![molecular formula C15H14O B13989623 3,3-dimethyl-3H-benzo[f]chromene CAS No. 19836-62-5](/img/structure/B13989623.png)
3,3-dimethyl-3H-benzo[f]chromene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-3H-benzo[f]chromene is a heterocyclic compound that belongs to the chromene family. Chromenes are bicyclic aromatic compounds consisting of a benzene ring fused to a pyran ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3-Dimethyl-3H-benzo[f]chromene can be synthesized through various methods. One common approach involves the reaction of naphthols with dimethyl acetylenedicarboxylate in the presence of triphenylphosphine. This reaction leads to the formation of vinyl triphenylphosphonium salts, which undergo aromatic electrophilic substitution to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-3H-benzo[f]chromene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and substituted chromenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,3-Dimethyl-3H-benzo[f]chromene has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: This compound exhibits antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Chromenes are used in the production of dyes, pigments, and photochromic materials.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-3H-benzo[f]chromene involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes involved in inflammatory processes, leading to its anti-inflammatory effects. Additionally, its interaction with DNA and proteins can result in anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2H-Chromenes: These compounds have a similar structure but differ in the position of the double bond.
Benzochromenes: These include various derivatives with different substituents on the chromene ring.
Uniqueness
3,3-Dimethyl-3H-benzo[f]chromene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethyl substitution at the 3-position enhances its stability and reactivity compared to other chromenes .
Properties
CAS No. |
19836-62-5 |
|---|---|
Molecular Formula |
C15H14O |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
3,3-dimethylbenzo[f]chromene |
InChI |
InChI=1S/C15H14O/c1-15(2)10-9-13-12-6-4-3-5-11(12)7-8-14(13)16-15/h3-10H,1-2H3 |
InChI Key |
JFXQSBNLSMRJJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC3=CC=CC=C32)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


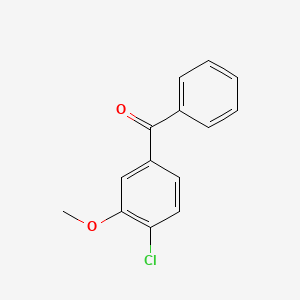

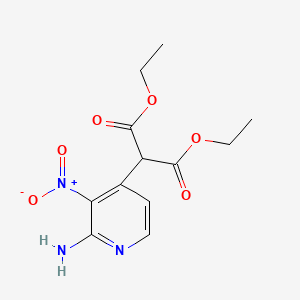
![n-Biphenyl-2-yl-n-[(4-methylphenyl)sulfonyl]alanine](/img/structure/B13989571.png)
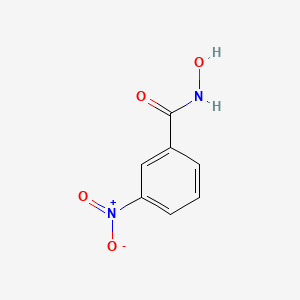
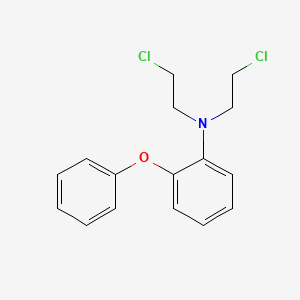
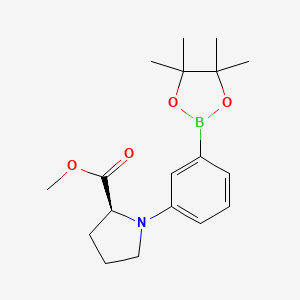
![2-Amino-6-[(4-bromophenyl)amino]-5-nitrosopyrimidin-4(1h)-one](/img/structure/B13989604.png)

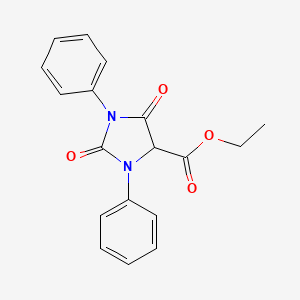
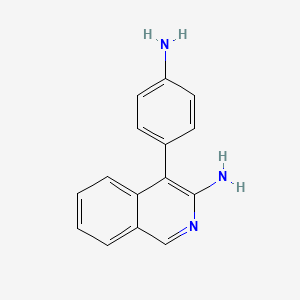


![[1-(2-Phenylmethoxyethyl)pyrrolidin-3-yl]methanol](/img/structure/B13989626.png)
